2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
2,4-Dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 6-methyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can be involved in oxidation-reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The pyridinyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, solvents like toluene or DMF (dimethylformamide).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include methoxy or tert-butoxy derivatives.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2,4-Dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
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Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-8-6-12(11(15)7-10(8)14)20(18,19)17-13-5-3-4-9(2)16-13/h3-7H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSPXIIMLMOJIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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